molecular formula C17H14F7N3 B11095925 Pyridine-3-carbonitrile, 1,4-dihydro-2-amino-6-ethyl-4,4-bis(trifluoromethyl)-1-(2-fluorophenyl)-5-methyl-

Pyridine-3-carbonitrile, 1,4-dihydro-2-amino-6-ethyl-4,4-bis(trifluoromethyl)-1-(2-fluorophenyl)-5-methyl-

Cat. No.: B11095925
M. Wt: 393.30 g/mol
InChI Key: QBBXMOFNQCWWKA-UHFFFAOYSA-N
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Description

2-Amino-6-ethyl-1-(2-fluorophenyl)-5-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals due to their biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-ethyl-1-(2-fluorophenyl)-5-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate, 2-fluorobenzaldehyde, and ammonium acetate.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base to form the pyridine ring.

    Substitution Reactions: Subsequent substitution reactions introduce the amino, ethyl, and trifluoromethyl groups into the pyridine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethyl-1-(2-fluorophenyl)-5-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-6-ethyl-1-(2-fluorophenyl)-5-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-cyano-4,4,5-trifluoro-1,4-dihydro-3-pyridinecarbonitrile
  • 6-Ethyl-2-fluoro-5-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile

Uniqueness

2-Amino-6-ethyl-1-(2-fluorophenyl)-5-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of trifluoromethyl groups enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development.

Properties

Molecular Formula

C17H14F7N3

Molecular Weight

393.30 g/mol

IUPAC Name

2-amino-6-ethyl-1-(2-fluorophenyl)-5-methyl-4,4-bis(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C17H14F7N3/c1-3-12-9(2)15(16(19,20)21,17(22,23)24)10(8-25)14(26)27(12)13-7-5-4-6-11(13)18/h4-7H,3,26H2,1-2H3

InChI Key

QBBXMOFNQCWWKA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(C(=C(N1C2=CC=CC=C2F)N)C#N)(C(F)(F)F)C(F)(F)F)C

Origin of Product

United States

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